

Spectroscopic and Spectrometric Analysis of 1-(2-Bromobenzyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(2-Bromobenzyl)piperazine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible literature, this guide synthesizes predicted data, information from closely related analogs, and established principles of spectroscopic analysis to offer a robust analytical profile.

Chemical Structure and Properties

1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a benzyl group substituted with a bromine atom at the ortho position, which is in turn attached to one of the nitrogen atoms of the piperazine ring.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ BrN ₂
Molecular Weight	255.16 g/mol
CAS Number	298705-59-6
Predicted XlogP	1.8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **1-(2-Bromobenzyl)piperazine** is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	d	1H	Ar-H (adjacent to Br)
~ 7.1 - 7.4	m	3H	Ar-H
~ 3.6	s	2H	Ar-CH ₂ -N
~ 2.8 - 3.0	t	4H	-N-CH ₂ - (piperazine)
~ 2.4 - 2.6	t	4H	-N-CH ₂ - (piperazine)
~ 1.9	s (broad)	1H	N-H (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~ 138	Quaternary Ar-C (C-Br)
~ 132	Quaternary Ar-C (C-CH ₂)
~ 127 - 130	Ar-CH
~ 124	Ar-CH
~ 62	Ar-CH ₂ -N
~ 54	-N-CH ₂ - (piperazine)
~ 46	-N-CH ₂ - (piperazine)

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, broad	N-H stretch (piperazine)
3000 - 3100	Medium	Aromatic C-H stretch
2800 - 3000	Medium	Aliphatic C-H stretch (piperazine and benzyl)
1580 - 1620	Medium to Weak	C=C stretch (aromatic ring)
1450 - 1500	Medium	C=C stretch (aromatic ring)
1100 - 1300	Strong	C-N stretch
750 - 770	Strong	C-H out-of-plane bend (ortho-disubstituted benzene)
650 - 700	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

The mass spectrum of **1-(2-Bromobenzyl)piperazine** is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

m/z	Assignment
254/256	[M] ⁺ (Molecular ion)
255/257	[M+H] ⁺
170/172	[M - C ₄ H ₉ N ₂] ⁺ (Loss of piperazine radical)
85	[C ₄ H ₉ N ₂] ⁺ (Piperazine fragment)

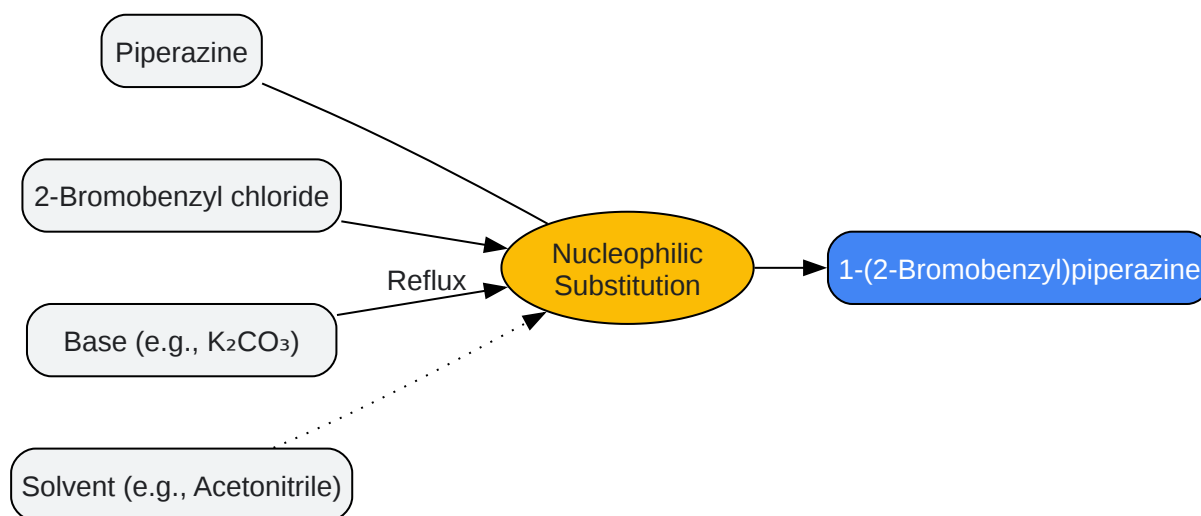
Note: The m/z values for bromine-containing fragments will appear as doublets with approximately 1:1 intensity ratio.

Experimental Protocols

While specific experimental details for the acquisition of the spectral data for **1-(2-Bromobenzyl)piperazine** are not available in a single source, the following are general protocols typically employed for the characterization of similar piperazine derivatives.

Synthesis of 1-(2-Bromobenzyl)piperazine

A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide.



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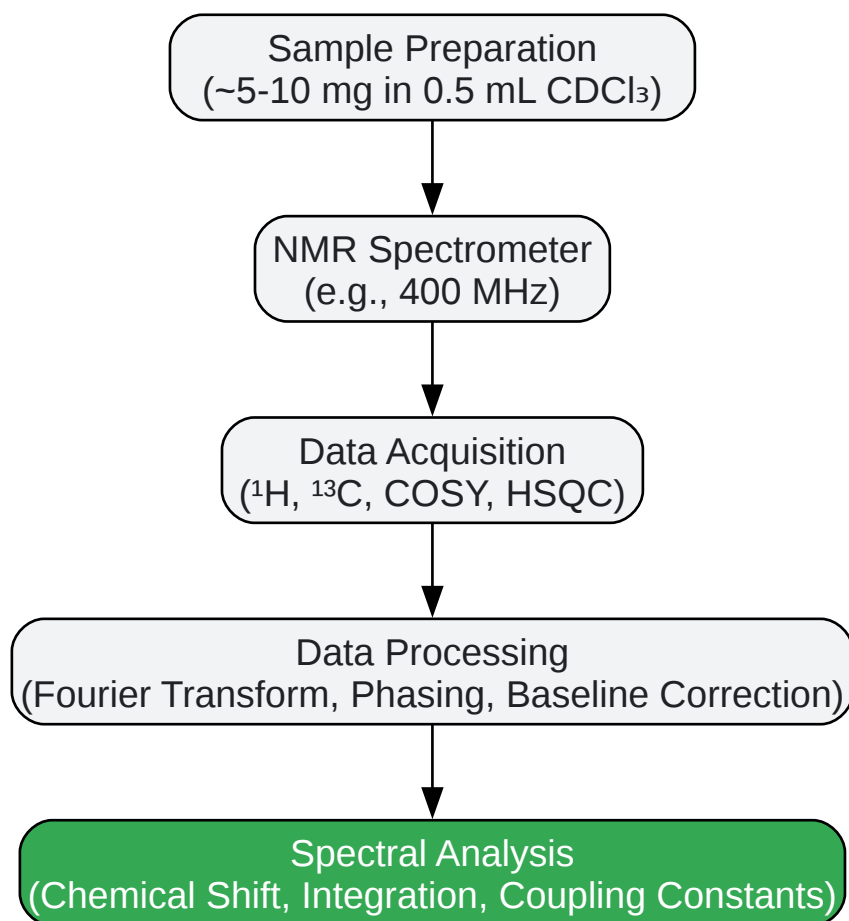
Synthesis of **1-(2-Bromobenzyl)piperazine**.

Procedure:

- Piperazine is dissolved in a suitable solvent such as acetonitrile.
- An excess of a base, like potassium carbonate, is added to the mixture.

- 2-Bromobenzyl chloride is added dropwise to the stirring solution.
- The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
- After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy



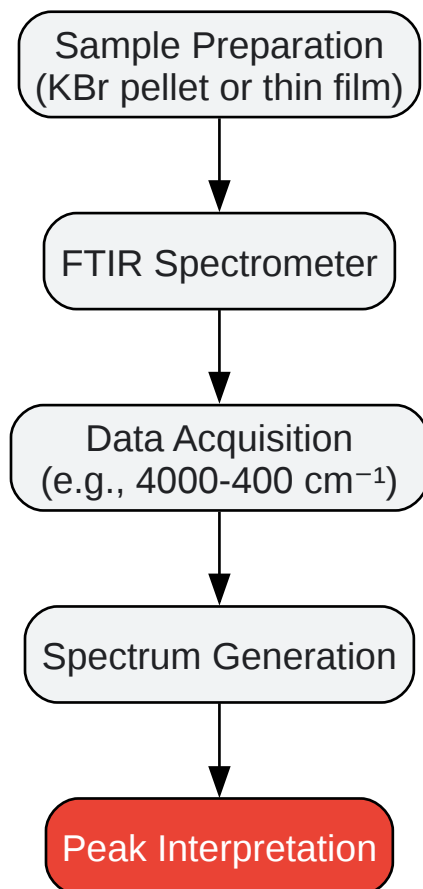
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NMR analysis workflow.

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane

(TMS) as an internal standard.

IR Spectroscopy

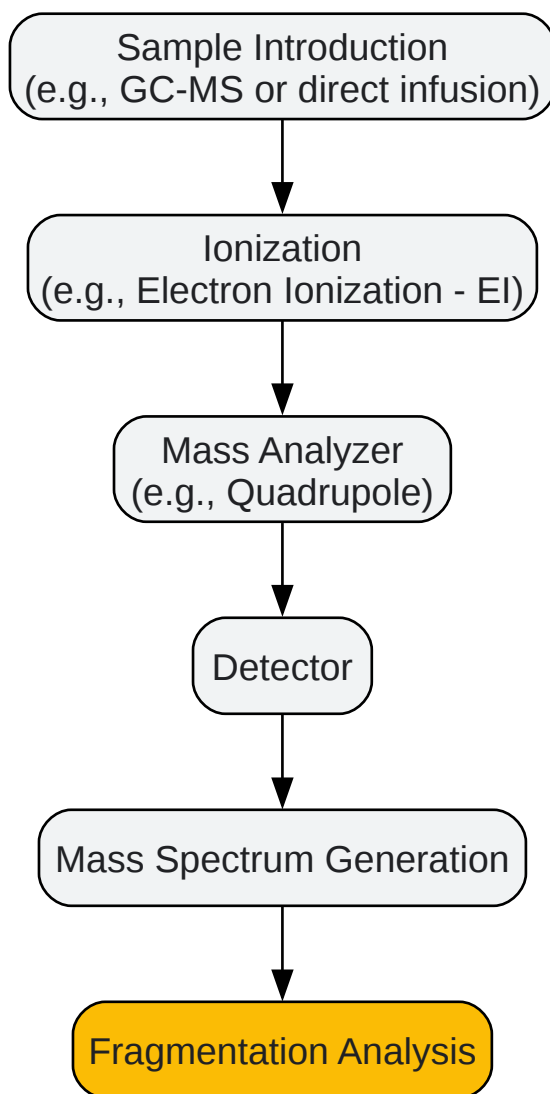


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IR analysis workflow.

FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry



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MS analysis workflow.

Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) being a common method for compounds of this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral profile of **1-(2-Bromobenzyl)piperazine**. The presented data and protocols are based on established spectroscopic principles and data from analogous compounds, offering a valuable resource for

researchers in the synthesis, identification, and development of novel piperazine-based compounds. Experimental verification of this data is encouraged for definitive structural confirmation.

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